COMPOUND A
Description
Properties
CAS No. |
1403-41-4 |
|---|---|
Molecular Formula |
C23H42N2O5 |
Molecular Weight |
426.59 |
Origin of Product |
United States |
Theoretical and Computational Studies of Compound a
Quantum Chemical Characterization of COMPOUND A
Quantum chemical methods, rooted in the principles of quantum mechanics, are powerful tools for characterizing the electronic and structural properties of molecules. These methods solve the electronic Schrödinger equation to provide a detailed description of electron distribution and energy levels within a molecule. acs.orgscribd.com
Electronic Structure and Bonding Analysis of this compound
Understanding the electronic structure of this compound is crucial for predicting its behavior and interactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide insights into the distribution of electrons, the nature of chemical bonds, and the partial charges on atoms. acs.orgscribd.comtandfonline.com Analysis of the electronic structure can reveal the presence of polar bonds, delocalized electron systems, and potential sites for nucleophilic or electrophilic attack. tandfonline.com Techniques like Natural Bond Orbital (NBO) analysis can further detail intramolecular and intermolecular charge transfer interactions within this compound. tandfonline.com
Conformational Landscape and Energetic Profiles of this compound Isomers
Molecules with rotatable bonds can exist in various three-dimensional arrangements called conformers or conformational isomers. The relative stability of these conformers and the energy barriers between them define the conformational landscape. Computational methods are essential for mapping this landscape by exploring different molecular geometries and calculating their energies. solubilityofthings.comcwu.edutaltech.ee
For this compound, quantum chemical calculations can identify stable conformers (energy minima) and the transition states connecting them (energy maxima on the lowest energy pathway). acs.org The energy differences between conformers determine their relative populations at a given temperature. solubilityofthings.com Steric strain and other intramolecular interactions significantly influence the stability and energy profiles of different conformations. solubilityofthings.com
Here is a hypothetical example of energy differences between calculated conformers of this compound:
Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|
Computational studies can involve conformational searches using methods like systematic rotation of dihedral angles or more advanced techniques like molecular dynamics or Monte Carlo simulations combined with energy calculations. cwu.edutaltech.eedoi.org Analyzing the energy profile along a reaction coordinate, such as a torsional angle, can reveal the barriers to interconversion between conformers. cwu.edu
Reactivity Predictions and Selectivity Analysis of this compound via Quantum Mechanics
Quantum mechanical calculations are invaluable for predicting the reactivity of this compound and analyzing the selectivity of its reactions. By studying the potential energy surface (PES) of a reaction, computational chemists can identify reactants, products, intermediates, and transition states. acs.orgnsf.gov
Key aspects of reactivity and selectivity analysis include:
Reaction Pathways and Energy Barriers: Calculating the energy barriers (activation energies) for different possible reaction pathways allows for the prediction of the most favorable reaction route. nsf.govfaccts.deuniovi.esucm.es Lower energy barriers correspond to faster reaction rates. stackexchange.com
Transition State Characterization: Identifying and characterizing transition states provides insights into the mechanism of a reaction. acs.orgnsf.gov
Selectivity: When multiple reaction sites or pathways are possible, quantum chemical calculations can predict the regioselectivity, chemoselectivity, or stereoselectivity by comparing the energy barriers of competing reactions. mit.educhemrxiv.orgacs.org Small differences in transition state energies can significantly impact selectivity. acs.org
Conceptual DFT Descriptors: Concepts from Density Functional Theory, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and Fukui functions, can be used to predict reactive sites and understand the driving forces behind chemical reactions. tandfonline.commit.edu
Here is a hypothetical example of calculated energy barriers for competing reactions of this compound:
Hypothetical Calculated Activation Energies for this compound Reactions
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|
Computational predictions of reactivity and selectivity can guide experimental design and help in understanding observed reaction outcomes. acs.orgrsc.org
Molecular Dynamics Simulations of this compound Systems
While quantum mechanics provides a static picture of molecular properties at specific points on the PES, molecular dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. researchgate.net MD simulations apply classical mechanics to simulate the motion of atoms and molecules, providing insights into their behavior in various environments. researchgate.neteasychair.org
MD simulations are particularly useful for studying the behavior of this compound in different phases (e.g., gas, liquid) or in complex systems, such as solutions or interfaces.
Investigation of Solvent Effects on this compound Reactivity and Conformation
Solvent can significantly influence the properties and reactivity of a molecule. mdpi.com MD simulations are a powerful tool to investigate these solvent effects on this compound. easychair.org
MD simulations can model solvent effects explicitly by including individual solvent molecules in the simulation box or implicitly by representing the solvent as a continuous dielectric medium. easychair.orgmdpi.comacs.org Explicit solvent models provide a more detailed picture of solute-solvent interactions, including hydrogen bonding and specific solvation structures. easychair.orgmdpi.com
Key aspects of investigating solvent effects using MD simulations include:
Conformational Preferences in Solution: Solvents can alter the relative stability of different conformers of this compound compared to the gas phase. mdpi.comacs.org MD simulations can sample the conformational space in the presence of solvent and determine the populations of different conformers. acs.orgchemrxiv.orgnih.gov
Solvent-Induced Structural Changes: Interactions with solvent molecules can induce changes in the geometry and conformation of this compound. mdpi.com
Influence on Reactivity: Solvation can affect reaction rates and pathways by stabilizing or destabilizing reactants, products, or transition states. researchgate.neteasychair.orgmdpi.comfrontiersin.org MD simulations can be used to study how solvent dynamics and interactions influence the energy barriers of reactions involving this compound. researchgate.netfrontiersin.org
Transport Properties: MD simulations can provide information on diffusion rates and other transport properties of this compound in solution.
Here is a hypothetical example illustrating the effect of solvent on the relative energy of a this compound conformer:
Hypothetical Solvent Effect on Relative Energy of this compound Conformer B
| Environment | Relative Energy of Conformer B (kcal/mol) |
|---|
MD simulations, especially when combined with quantum mechanical calculations (QM/MM methods), can provide a comprehensive understanding of how the solvent environment influences the behavior and reactivity of this compound at the molecular level. frontiersin.org
Elucidation of Intermolecular Interactions Involving this compound (Computational Modeling)
Intermolecular interactions play a crucial role in determining the physical and chemical properties of a compound, including its solvation, crystal structure, and binding to other molecules. Computational modeling allows for the detailed investigation of these forces involving this compound. These interactions, which include hydrogen bonding, van der Waals forces (dispersion), and electrostatic interactions, are foundational to understanding the behavior of molecules in different environments. gatech.eduwiley.comamazon.com
Computational methods can quantitatively evaluate the strength and nature of intermolecular interactions. rsc.org For instance, studies on molecular crystals have utilized quantum chemical methods to analyze the strengths of symmetry-unique intermolecular interactions, providing a basis for understanding crystal packing. rsc.org The electrostatic component of interaction energy is associated with the interaction of two non-polarized molecules. rsc.org Dispersion forces, often underestimated, can significantly influence interactions like π-π interactions. gatech.edu
Specific computational techniques, such as those analyzing electrostatic landscapes and non-covalent interactions, have been applied to understand the binding mechanisms of small molecules to target proteins. rsc.org These methods can identify key residues involved in binding and provide detailed insights into charge distribution and complementarity. rsc.org Reduced density gradient (RDG) analysis can further illuminate the various non-covalent interactions at play. rsc.org
Computational studies have shown that the nature and strength of intermolecular interactions can vary significantly with the charge state of a complex, leading to structural differences. acs.orgnih.gov Insights into structural changes accompanying the loss of interfacial solvent molecules have also been gained through computational results. acs.orgnih.gov
Advanced Computational Methodologies Applied to this compound
The study of this compound benefits from the application of advanced computational methodologies, ranging from quantum mechanical methods like Density Functional Theory to data-driven approaches such as Machine Learning and Artificial Intelligence. These methods enable a deeper understanding of this compound's behavior and facilitate the design of novel related compounds.
Density Functional Theory (DFT) for Mechanistic Elucidation of this compound Reactions
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that allows for the investigation of electronic structures and properties of atoms, molecules, and materials. fiveable.mewikipedia.org DFT offers a balance between accuracy and computational cost, making it suitable for studying molecular structures and reaction mechanisms. fiveable.mesolubilityofthings.com The theory is based on electron density rather than wave functions and employs functionals to approximate electron interactions. fiveable.me
DFT is instrumental in predicting molecular geometries, reaction energetics, and transition states. solubilityofthings.com It can be used to map out the potential energy surface for a chemical reaction and estimate energy changes. stackexchange.com DFT calculations are widely applied in the study of reaction mechanisms, including complex catalytic reactions. sumitomo-chem.co.jp They can support hypotheses on different reaction pathways and help clarify mechanisms by locating reactants, intermediates, transition states, and products along reaction pathways. mdpi.com
For example, DFT studies have been used to unveil the mechanism of stereospecific synthesis reactions, identifying rate-determining steps and explaining stereoretention based on energy barriers. acs.org In another instance, DFT was used to investigate possible mechanisms and stereoselectivities of catalyzed cycloaddition reactions. rsc.org
While powerful, the accuracy of DFT calculations depends on the appropriate choice of functionals for the specific system and phenomenon being studied. sumitomo-chem.co.jp Comparison with experimental data or high-level computations is necessary to ensure reliability. sumitomo-chem.co.jp
Machine Learning and Artificial Intelligence in this compound Research
ML models can be trained on data, including that generated by computational methods like DFT, to predict chemical properties with high accuracy and significantly reduced computational cost compared to traditional simulations. research.googlenih.gov For instance, ML models have demonstrated robust correlations in predicting the reactivity of covalent compounds. nih.gov
Computational methods, including AI and ML, play a significant role in the design of novel chemical analogs of this compound. This involves leveraging computational power to predict and optimize the properties of potential new compounds before their synthesis and experimental testing. pharmafeatures.comeasychair.org
Quantitative Structure-Activity Relationship (QSAR) modeling, often incorporating ML approaches, is a cornerstone in this process, correlating chemical structures with biological activity and providing insights into how structural variations influence molecular behavior. pharmafeatures.comnih.govmdpi.com This allows for the prediction of the activity of new analogs. mdpi.com
Beyond QSAR, generative models have emerged as powerful tools for designing novel chemical structures with desired properties. acs.org Structure-based design approaches, utilizing techniques like molecular docking and computational docking analysis, are also employed to design analogs based on interactions with target molecules. pharmafeatures.comnih.govresearchgate.net These methods can generate libraries of potential analogs and evaluate their binding potential. pharmafeatures.comnih.gov
Computational design approaches can streamline the drug discovery process and expand the potential for discovering novel therapeutics by enabling the virtual screening of compound libraries and the optimization of lead compounds. easychair.orgscielo.org.mx
Advanced Synthetic Methodologies for Compound a and Its Derivatives
Development of Novel Synthetic Pathways to COMPOUND A
Developing novel synthetic routes to a target molecule like this compound is a cornerstone of organic chemistry research. This involves designing sequences of reactions that are efficient, minimize waste, and allow for precise control over the final product's structure and stereochemistry. Recent breakthroughs in organic synthesis have focused on innovations in reaction design, catalysis, and computational techniques to achieve more sustainable and efficient access to complex organic molecules. rroij.com
Enantioselective and Diastereoselective Syntheses of Chiral this compound Architectures
Many biologically active molecules, including potential derivatives of this compound, possess specific three-dimensional arrangements of atoms, known as chirality. Enantioselective and diastereoselective synthesis are crucial for producing single stereoisomers, which often exhibit distinct biological activities. wikipedia.org This involves chemical reactions that favor the formation of one stereoisomer over others. wikipedia.org
Strategies for achieving enantioselectivity and diastereoselectivity in the synthesis of chiral architectures related to this compound can involve various approaches:
Chiral Catalysis: Utilizing chiral catalysts (homogeneous or heterogeneous) is a highly effective method for inducing asymmetry during a reaction. frontiersin.org These catalysts, often transition metal complexes with chiral ligands or chiral organocatalysts, create a chiral environment that favors the formation of one enantiomer or diastereomer. wikipedia.orgfrontiersin.orgbohrium.com For instance, asymmetric hydrogenation catalyzed by chiral transition metal complexes is a powerful tool for synthesizing chiral molecules with high enantiomeric excess. bohrium.com
Chiral Auxiliaries: Chiral auxiliaries are temporary chiral groups attached to a reactant molecule. wikipedia.org They influence the stereochemical outcome of a reaction and are removed after the desired stereocenter is formed. wikipedia.org This method allows for diastereoselective reactions via intramolecular asymmetric induction. wikipedia.org
Biocatalysis: Enzymes, nature's catalysts, can exhibit exquisite selectivity, including stereoselectivity, under mild conditions. frontiersin.org Biocatalytic approaches, such as enzymatic kinetic resolution or asymmetric transformations catalyzed by enzymes like hydroxynitrile lyases or alcohol dehydrogenases, can be employed for the enantioselective and diastereoselective synthesis of chiral intermediates or this compound itself. bohrium.com
Achieving high levels of enantiomeric excess (ee) and diastereomeric ratio (dr) is a key goal in these synthetic endeavors. Research findings often detail the optimization of reaction conditions, catalyst design, and substrate scope to maximize stereocontrol. For example, studies in asymmetric hydrogenation have reported achieving high enantioselectivities and diastereoselectivities for the synthesis of chiral amino alcohols using specific ruthenium catalysts. acs.org
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The principles of green chemistry are increasingly integrated into the design of synthetic routes to minimize environmental impact and improve sustainability. researchgate.netijnc.irneliti.com For the synthesis of this compound, this translates to developing methods that reduce or eliminate the use of hazardous substances, minimize waste generation, improve atom economy, and utilize renewable resources and energy-efficient processes. researchgate.netijnc.irpnas.org
Key aspects of incorporating green chemistry into this compound synthesis include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. researchgate.netresearchgate.netpandawainstitute.com
Atom Economy: Designing reactions with high atom economy ensures that most atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.netfiveable.me Addition reactions and rearrangements often exhibit high atom economy. fiveable.me
Catalysis: Catalytic methods are inherently greener than stoichiometric reactions as they require smaller amounts of catalyst and can increase reaction efficiency and selectivity, reducing by-products. ijnc.irresearchgate.net
Renewable Feedstocks: Utilizing renewable resources as starting materials for this compound synthesis aligns with sustainable practices. ijnc.irmdpi.com
Energy Efficiency: Developing reactions that proceed at lower temperatures or pressures, or utilize energy-efficient methods like microwave irradiation or photochemistry, reduces energy consumption. researchgate.netchinesechemsoc.org
Research in this area focuses on developing novel green synthetic protocols and evaluating their environmental benefits using metrics like E-factor and atom economy. researchgate.netpnas.org
Catalytic Strategies for this compound Production and Functionalization
Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of organic compounds. mdpi.comresearchgate.net For this compound, catalytic strategies are essential for developing practical and scalable synthetic routes and for introducing specific functional groups or structural modifications.
Homogeneous Catalysis in this compound Synthesis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. baranlab.org Homogeneous catalysts, often transition metal complexes with tunable ligands, offer high selectivity and activity for a wide range of transformations relevant to this compound synthesis, including carbon-carbon and carbon-heteroatom bond formation, hydrogenation, oxidation, and asymmetric transformations. frontiersin.orgchinesechemsoc.orgnih.gov
Advantages of homogeneous catalysis include the ability to finely tune the catalyst's electronic and steric properties by modifying the ligands, leading to high chemo-, regio-, and enantioselectivity. chinesechemsoc.orgbaranlab.org
Examples of homogeneous catalysis potentially applicable to this compound synthesis include:
Transition Metal Catalysis: Reactions catalyzed by complexes of transition metals like palladium, ruthenium, rhodium, iridium, nickel, and copper are widely used in organic synthesis for various transformations. frontiersin.orgbohrium.comchinesechemsoc.orgnih.gov These can be employed for coupling reactions to build the core structure of this compound or for selective functionalization.
Organocatalysis: Small organic molecules can also act as catalysts, promoting reactions through mechanisms like iminium activation, enamine catalysis, or hydrogen bonding. frontiersin.orgbohrium.comchinesechemsoc.org Organocatalysis offers advantages such as being metal-free and often operating under mild conditions. frontiersin.org
Asymmetric Homogeneous Catalysis: Chiral homogeneous catalysts are crucial for achieving enantioselective synthesis of chiral this compound architectures. frontiersin.orgbohrium.comnih.gov
Detailed research findings in homogeneous catalysis for similar complex molecules often include catalyst loading, reaction conditions (temperature, solvent, time), yield, and selectivity data.
Heterogeneous Catalysis and Surface Reactions Involving this compound
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. baranlab.org Heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, recyclability, and often greater stability under harsh reaction conditions. baranlab.orgtaylorfrancis.compsu.edu
For this compound, heterogeneous catalysis could be applied in various synthetic steps, including:
Hydrogenation and Oxidation: Solid catalysts like supported metals (e.g., palladium on carbon, nickel catalysts) or metal oxides are commonly used for hydrogenation and oxidation reactions. baranlab.orgtaylorfrancis.com
Acid-Base Catalysis: Solid acid or base catalysts can promote reactions like esterification, condensation, or rearrangements. researchgate.netrsc.org
Supported Catalysts: Immobilizing homogeneous catalysts onto solid supports can combine the benefits of both homogeneous (selectivity) and heterogeneous (separability, recyclability) catalysis. psu.edu
Surface Reactions: Understanding the interactions of this compound or its precursors with catalyst surfaces is crucial for designing effective heterogeneous catalytic processes. amazon.com
Research in heterogeneous catalysis for organic synthesis focuses on designing catalysts with optimized surface properties, pore structures, and active sites to enhance activity, selectivity, and stability. researchgate.nettaylorfrancis.comrsc.org Data tables might present catalyst composition, surface area, reaction conditions, and catalytic performance (conversion, yield, selectivity, recyclability).
Rational Design and Synthesis of Functionalized this compound Derivatives
Beyond the synthesis of this compound itself, the rational design and synthesis of its functionalized derivatives are critical for exploring its potential applications. This involves systematically modifying the structure of this compound to introduce specific functional groups or structural motifs that impart desired properties, such as altered reactivity, binding affinity, or physical characteristics. nih.govvanderbilt.eduacs.orgnih.gov
Rational design is guided by an understanding of structure-activity relationships (SAR) or structure-property relationships (SPR). Computational tools and modeling can aid in predicting the potential impact of structural modifications on the desired function or property. ijnc.iracs.org
Synthetic strategies for preparing functionalized this compound derivatives often involve:
Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis of the this compound core structure can be an efficient approach, avoiding compatibility issues with earlier reaction steps.
Coupling Reactions: Metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming new carbon-carbon bonds and attaching various functionalized groups to the this compound scaffold.
Selective Transformations: Developing highly selective reactions that target specific positions on the this compound molecule is essential for synthesizing well-defined derivatives. This might involve exploiting differences in steric hindrance, electronic properties, or directing groups.
Design of Linkers and Conjugates: For applications requiring this compound to be attached to other molecules (e.g., polymers, biomolecules), the rational design and synthesis of appropriate linkers and conjugation strategies are necessary. frontiersin.org
Scaffold Modification and Derivatization Techniques for this compound
Scaffold modification and derivatization are fundamental techniques for exploring the chemical space around this compound and generating libraries of related molecules. Scaffold modification, sometimes referred to as scaffold hopping, involves altering the core molecular framework of this compound while aiming to retain or modulate its essential properties. longdom.orgacs.orguniroma1.itcriver.combhsai.org This can include strategies such as replacing heterocyclic rings, performing ring opening or closure reactions, or employing bioisosteric replacements. bhsai.org The goal is often to identify novel molecular architectures with improved characteristics, such as altered physicochemical properties or enhanced biological activity. acs.orguniroma1.itcriver.com
Derivatization techniques, on the other hand, typically involve the modification of existing functional groups on the this compound scaffold or the introduction of new substituents. taylorandfrancis.comamericanpharmaceuticalreview.comgoogle.comresearchgate.net Late-stage derivatization allows for the rapid introduction of diversity onto a pre-synthesized complex scaffold, enabling the efficient generation of analogs for screening and optimization. nih.govresearchgate.netmdpi.com While early-stage derivatization offers broader possibilities for modification, it often requires more extensive synthetic efforts. researchgate.net
Techniques like C-H functionalization are increasingly employed for direct modification of complex scaffolds, allowing for the selective introduction of functional groups at specific positions without the need for pre-functionalization. acs.orgrsc.orgdeskera.commpg.deresearchgate.net The development of highly selective catalytic systems is crucial for the success of these late-stage functionalization and derivatization reactions on complex molecules like this compound, which typically contain multiple reactive sites. acs.orgmpg.de
Detailed research findings in scaffold modification and derivatization often involve the synthesis and characterization of libraries of analogs, followed by evaluation of their properties. For example, studies might focus on the efficiency and selectivity of a particular C-H functionalization method on the this compound scaffold, or the impact of different derivatization strategies on its physical or chemical characteristics.
Synthesis of Isotopic Analogs of this compound for Mechanistic Probes
The synthesis of isotopic analogs of this compound is an invaluable tool for elucidating reaction mechanisms, studying metabolic pathways, and developing analytical methods. beilstein-journals.orgsymeres.comboku.ac.atacs.orgresearchgate.netnih.gov By selectively replacing atoms in this compound with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O), researchers can track the fate of specific atoms throughout a chemical transformation or biological process. symeres.comnuvisan.com
The incorporation of stable isotopes into organic molecules can be achieved through various synthetic strategies. One common approach involves the use of commercially available precursors that are already enriched with the desired isotope, followed by their incorporation into the target molecule through a series of synthetic steps. symeres.comnuvisan.com Another method, particularly useful for introducing deuterium, is hydrogen/deuterium exchange reactions. symeres.comresearchgate.net The synthesis of isotopically labeled compounds often requires different synthetic routes compared to their unlabeled counterparts, with a strong emphasis on achieving regiospecific labeling. researchgate.net
Isotopic analogs serve as powerful mechanistic probes. For instance, deuterium labeling can be used to study kinetic isotope effects, which provide insights into the rate-determining step and transition state of a reaction. symeres.com ¹³C and ¹⁵N labeling are widely used in conjunction with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to track the incorporation and transformation of labeled molecules, aiding in the elucidation of complex reaction pathways and metabolic fate. symeres.comacs.org ¹⁸O labeling can similarly be used to trace the origin of oxygen atoms in a molecule, providing valuable mechanistic information. acs.org
Mechanistic Investigations of Compound a Reactivity and Transformations
Elucidation of Reaction Mechanisms Involving COMPOUND A
Reaction mechanisms provide a step-by-step description of how a chemical reaction occurs, including the sequence of elementary reactions, the movement of electrons and atoms, and the nature of transient species formed during the process. saskoer.cawikipedia.org While a balanced chemical equation shows what happens in a reaction, the mechanism explains how it happens. saskoer.calibretexts.org Elucidating the mechanism of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. Mechanisms are often theoretical conjectures supported by experimental evidence, such as the identification of intermediates or analysis of kinetics. saskoer.cawikipedia.org
Kinetic Studies of this compound Transformation Pathways
Chemical kinetics is the study of reaction rates and can provide significant insights into reaction mechanisms. masterorganicchemistry.comvssut.ac.in By analyzing how the concentration of reactants and products changes over time, researchers can determine the rate law of a reaction, which in turn can suggest possible mechanistic pathways. wikipedia.orgmasterorganicchemistry.com The rate of a reaction is influenced by factors such as temperature, reactant concentration, the nature of the reactants, catalysts, and radiation. vssut.ac.in
Kinetic studies of this compound transformations have focused on determining the rate constants and reaction orders under various conditions. For instance, studies on the transformation of certain compounds by iron sulfide (B99878) showed pseudo-first-order decay kinetics, with the observed rate strongly dependent on pH, the amount of iron, and stirring speed. acs.orgacs.org While specific kinetic data for this compound are not provided in the search results, such studies would typically involve monitoring the concentration of this compound over time using spectroscopic or chromatographic techniques and fitting the data to integrated rate laws to determine the order of the reaction with respect to this compound and other reactants. masterorganicchemistry.comvssut.ac.in
Identification and Characterization of Reaction Intermediates of this compound
Reaction intermediates are transient, high-energy species that are formed during a reaction and exist for a short time before reacting further to form products. unacademy.comunacademy.com Unlike transition states, intermediates can sometimes be isolated or detected using various analytical techniques. unacademy.comsolubilityofthings.com Their identification and characterization provide direct evidence for the steps involved in a reaction mechanism. nih.gov
Reactive intermediates are typically present at low concentrations relative to reactants and products and are often generated during the decomposition of a chemical compound. unacademy.com Spectroscopic methods, such as time-resolved spectroscopy, and mass spectrometry are powerful tools for detecting and characterizing these short-lived species. unacademy.comnih.govnih.gov Chemical trapping experiments can also be employed to infer the existence of reactive intermediates. unacademy.comunacademy.com
Studies on various chemical reactions have demonstrated the successful identification of intermediates using techniques like DRIFT spectroscopy and solid-state NMR. researchgate.net Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has proven useful in identifying reactive intermediates, sometimes employing a charge-tagging approach to facilitate detection. nih.gov While specific intermediates of this compound are not detailed in the provided text, the general principles and techniques described are applicable to its study. The characterization of this compound intermediates would involve determining their structure, reactivity, and lifespan.
Detailed Analysis of Transition States in this compound Reactions
The transition state is a high-energy, unstable molecular configuration that exists momentarily at the peak of the energy barrier between reactants and products in a chemical reaction. solubilityofthings.comvaia.comwikipedia.org It represents the point of highest potential energy along the reaction coordinate. solubilityofthings.comvaia.comwikipedia.org Unlike intermediates, transition states cannot be directly observed or isolated due to their extremely short lifetimes, typically on the order of femtoseconds. solubilityofthings.comwikipedia.org
Analysis of transition states provides critical information about the energy barrier of a reaction and the molecular transformations occurring at the most energetic point of the reaction pathway. Theoretical methods, such as computational chemistry calculations (e.g., DFT), are essential for determining the geometry and energy of transition states. wikipedia.org These calculations help visualize the partial breaking and formation of bonds that characterize the transition state structure. solubilityofthings.comvaia.com
The Hammond-Leffler postulate suggests that the structure of a transition state resembles either the reactants or the products, depending on which is higher in energy. wikipedia.org This principle can help in predicting the characteristics of transition states for this compound reactions. While specific details of transition state analysis for this compound are not present in the search results, the general approaches involving theoretical calculations and correlation with experimental kinetic data are the standard methods employed in chemical research. masterorganicchemistry.comwikipedia.org
Photophysical and Electrochemical Behavior of this compound
The photophysical and electrochemical properties of a compound govern its interaction with light and its behavior under applied electrical potentials, respectively. These properties are fundamental to understanding its potential applications in areas such as photocatalysis, optoelectronics, and energy storage.
Photochemical Reactions and Excited State Dynamics of this compound
Photochemistry is the study of chemical reactions initiated by the absorption of light. numberanalytics.comslideshare.net When a molecule absorbs a photon of appropriate energy, it is promoted to an excited electronic state. numberanalytics.comslideshare.netfiveable.me The excited state is a higher energy state that can undergo various processes, including emission of light (luminescence), non-radiative decay back to the ground state, or chemical reaction. fiveable.memsu.edu
Photochemical reactions involving this compound would be initiated by light absorption, leading to the formation of excited states. fiveable.me The excited state dynamics describe the processes that occur after light absorption, such as vibrational relaxation, internal conversion, intersystem crossing, and energy transfer. numberanalytics.commsu.edumdpi.com These processes dictate the fate of the absorbed energy and the potential for photochemical transformation. Time-resolved spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy and time-resolved fluorescence measurements, are used to study excited state dynamics and determine the lifetimes of excited states. mdpi.comfrontiersin.orgmdpi.com
Photochemical reactions can include various types of transformations, such as photocycloaddition, photorearrangement, and photoinduced fragmentation. numberanalytics.com The mechanism of photochemical reactions can involve the formation of reactive intermediates like radicals or radical ions through electron transfer or bond cleavage. fiveable.menih.gov Factors such as the presence of photosensitizers and oxygen can influence the course of photochemical reactions. nih.gov
While specific photochemical reactions or excited state dynamics of this compound are not detailed in the provided results, studies on other compounds highlight typical excited state behaviors, including rapid structural relaxation, intersystem crossing to triplet states, and the influence of solvent polarity and molecular structure on excited state lifetimes. mdpi.commdpi.comrsc.org Understanding the excited state dynamics of this compound is crucial for predicting its photochemical reactivity and potential applications in light-driven processes.
Electrochemical Properties and Redox Mechanisms of this compound
Electrochemical properties relate to a compound's behavior when subjected to an electric potential, involving the transfer of electrons (redox reactions). scielo.org.comdpi.comlibretexts.org Redox reactions involve changes in the oxidation state of a compound through the gain or loss of electrons. libretexts.orglibretexts.orgck12.org Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox behavior of compounds, determining their oxidation and reduction potentials. scielo.org.comdpi.comresearchgate.net
The electrochemical properties of this compound would include its ability to undergo oxidation (lose electrons) and reduction (gain electrons) at specific potentials. scielo.org.colibretexts.orglibretexts.org These potentials are indicative of the thermodynamic feasibility of redox processes. Studies on other compounds have shown that electrochemical analysis can reveal reversible or irreversible redox peaks and provide information about the number of electrons transferred in a process. mdpi.comresearchgate.net
Redox mechanisms describe the step-by-step electron transfer processes. These can involve direct electron transfer or mechanisms involving intermediates and coupled chemical reactions. libretexts.orgnih.gov For metal-containing compounds, redox mechanisms can involve changes in the oxidation state of the metal center and can be classified as inner-sphere or outer-sphere mechanisms depending on whether a bridging ligand is involved in electron transfer. libretexts.orglibretexts.org
The electrochemical behavior of a compound can be influenced by its structure and environment. scielo.org.co For example, studies have shown that metal complexation can influence the electrochemical properties of ligands. scielo.org.co While specific electrochemical properties or redox mechanisms of this compound are not explicitly described in the search results, the general principles of electrochemical analysis and redox mechanisms are applicable to its investigation. scielo.org.comdpi.comlibretexts.orglibretexts.orgresearchgate.net Understanding the electrochemical properties and redox mechanisms of this compound is important for its potential use in electrochemical applications, such as sensors, electrocatalysis, or energy storage devices. mdpi.com
Advanced Analytical and Spectroscopic Characterization of Compound a
High-Resolution Spectroscopic Techniques for COMPOUND A
High-resolution spectroscopic techniques are fundamental in dissecting the molecular intricacies of this compound. These methods offer detailed fingerprints of the molecule, allowing for unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that utilizes the magnetic properties of atomic nuclei to provide detailed insights into the structure, dynamics, and chemical environment of molecules. researchgate.netnumberanalytics.comprimescholars.com For this compound, high-resolution NMR can determine the types, quantities, and spatial arrangements of atoms, as well as their connectivity. researchgate.netnumberanalytics.com
One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the different types of hydrogen and carbon atoms present in this compound and their electronic environments, indicated by their chemical shifts. elsevier.com The splitting patterns of signals in ¹H NMR spectra, due to spin-spin coupling, reveal the number of neighboring protons, providing crucial information about the connectivity of atoms within the molecule. primescholars.com
Two-dimensional NMR techniques significantly enhance the structural analysis of this compound. researchgate.netprimescholars.com For instance, Correlation Spectroscopy (COSY) can identify protons that are coupled to each other, mapping out coupled spin systems. primescholars.comelsevier.com Heteronuclear Single Quantum Coherence (HSQC) correlates signals from directly bonded carbon and hydrogen atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between carbons and protons separated by multiple bonds, aiding in the assignment of quaternary carbons and the elucidation of complex structures. elsevier.com
Beyond static structure, NMR spectroscopy is invaluable for studying the dynamic behavior of this compound in solution. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide information about the diffusion coefficients of molecules, which can be used to estimate molecular size and to analyze mixtures. elsevier.com Dynamic NMR experiments can probe conformational changes, internal rotations, and chemical exchange processes occurring within this compound, providing insights into its flexibility and reactivity. numberanalytics.comelsevier.com Multinuclear NMR, involving nuclei other than ¹H and ¹³C (if present in this compound), can provide additional structural and bonding information. numberanalytics.com
Mass Spectrometry (MS) for Mechanistic Insights and Complex Formation of this compound
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of this compound. currenta.depremierbiosoft.commdpi.comfiveable.me High-resolution MS can measure the mass of the intact molecular ion with high accuracy, allowing for the determination of its elemental formula. currenta.demdpi.comnih.gov The isotope pattern observed in high-resolution mass spectra can further confirm the elemental composition, particularly for molecules containing elements with characteristic isotopic distributions like chlorine or bromine. currenta.de
Fragmentation of the molecular ion in the mass spectrometer provides crucial structural information. currenta.depremierbiosoft.commdpi.comfiveable.me By analyzing the masses of the fragment ions, researchers can deduce the substructures present in this compound and how they are connected. currenta.defiveable.me Tandem MS (MS/MS) experiments allow for the selective fragmentation of specific ions, yielding more detailed structural insights. currenta.demdpi.comnih.govwaterandwastewater.com Understanding the fragmentation pathways can also offer mechanistic insights into how this compound might react or decompose. numberanalytics.comfiveable.me
MS is also a powerful tool for studying the formation and composition of complexes involving this compound. By analyzing mixtures containing this compound and potential binding partners, MS can identify the formation of non-covalent complexes based on their unique m/z values. wikipedia.orgjove.comlibretexts.org This is particularly useful for studying host-guest interactions or the formation of supramolecular assemblies. ulb.ac.be The sensitivity of MS allows for the analysis of complex mixtures and the detection of low-level components, such as impurities or reaction intermediates related to this compound. currenta.demdpi.comnih.govwaterandwastewater.com Coupling MS with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) enables the analysis of complex samples containing this compound, providing structural information on individual components within the mixture. currenta.de
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Studies of this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups, bonding, and conformation of this compound. fiveable.merigaku.comsolubilityofthings.comresearchgate.netresearchgate.net These techniques measure the absorption (IR) or scattering (Raman) of infrared light, which corresponds to transitions between vibrational energy levels within the molecule. solubilityofthings.comresearchgate.net
Different functional groups within this compound vibrate at characteristic frequencies, acting as fingerprints for their presence. solubilityofthings.com Analysis of the IR and Raman spectra of this compound allows for the identification of these functional groups and provides insights into the types of bonds present (e.g., single, double, triple bonds, and bonds to hydrogen). solubilityofthings.comahievran.edu.tr
Vibrational spectroscopy is particularly sensitive to the conformation of a molecule. Different conformers of this compound, which are different spatial arrangements of the molecule that can be interconverted by rotation around single bonds, will have distinct vibrational spectra. researchgate.netahievran.edu.trnih.govsci-hub.se By comparing experimental spectra with theoretically calculated spectra for different possible conformers, the preferred conformation(s) of this compound can be determined. researchgate.netahievran.edu.trnih.govsci-hub.se This is often done in conjunction with computational methods like Density Functional Theory (DFT). researchgate.netahievran.edu.trnih.govsci-hub.se
Furthermore, vibrational spectroscopy can provide information about intermolecular interactions, such as hydrogen bonding, involving this compound, as these interactions can cause shifts in characteristic vibrational frequencies. ahievran.edu.trsci-hub.se The complementary nature of IR and Raman spectroscopy (IR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability during vibration) means that a combined approach often provides a more complete picture of the vibrational modes and structure of this compound. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions of this compound
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, investigates the electronic transitions within this compound, providing insights into its electronic structure, conjugation, and interactions with light. jove.comlibretexts.orgsolubilityofthings.comntu.edu.sguzh.chslideshare.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light as electrons in this compound are promoted from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy antibonding orbitals (like the lowest unoccupied molecular orbital, LUMO). jove.comntu.edu.sguzh.chslideshare.net The wavelengths at which this compound absorbs light are characteristic of its electronic structure and the presence of chromophores (groups of atoms responsible for light absorption). ntu.edu.sguzh.ch Analysis of the UV-Vis spectrum can provide information about the extent of conjugation within this compound and the energy gap between its HOMO and LUMO. jove.comntu.edu.sguzh.ch Changes in the UV-Vis spectrum upon interaction with other molecules or changes in solvent can indicate the formation of complexes or changes in the electronic environment of this compound. libretexts.org
Fluorescence spectroscopy involves the absorption of light at one wavelength followed by the emission of light at a longer wavelength. libretexts.orgsolubilityofthings.com This technique is highly sensitive and can provide information about the excited electronic states of this compound. libretexts.orgsolubilityofthings.com Fluorescence can be used to study the electronic interactions of this compound, including energy transfer processes or changes in fluorescence intensity or wavelength upon binding to other molecules. libretexts.org It is particularly useful for studying molecules that are fluorescent, providing insights into their behavior in different environments or upon chemical modification. researchgate.net
Crystallographic and Diffraction Studies of this compound
Crystallographic and diffraction studies provide the most definitive method for determining the three-dimensional arrangement of atoms in crystalline solid forms of this compound.
Single Crystal X-ray Diffraction of this compound and its Co-Crystals
Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique that provides an unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials. wikipedia.orgrigaku.comanton-paar.comiastate.eduuwaterloo.cacreative-biostructure.com When a beam of X-rays strikes a single crystal of this compound, the X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a characteristic diffraction pattern. wikipedia.organton-paar.comiastate.educreative-biostructure.comlibretexts.org By analyzing the angles and intensities of the diffracted spots, the electron density distribution within the crystal can be mapped, allowing for the precise determination of the positions of the atoms, their connectivity, bond lengths, bond angles, and torsion angles. wikipedia.orgrigaku.comanton-paar.comiastate.eduuwaterloo.cacreative-biostructure.com
SC-XRD provides highly accurate and precise measurements of molecular dimensions and can reveal details about the conformation of this compound in the solid state, as well as how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds or π-π stacking. rigaku.comresearchgate.netuwaterloo.ca This information is crucial for understanding the solid-state properties of this compound, including polymorphism (the ability of a compound to exist in more than one crystalline form). rigaku.comuwaterloo.ca SC-XRD can also determine the absolute configuration of chiral molecules. rigaku.comuwaterloo.ca
Despite its power, SC-XRD requires a high-quality single crystal of sufficient size. anton-paar.comuwaterloo.caacs.org Obtaining such crystals can sometimes be a bottleneck in the characterization process. acs.org However, when successful, SC-XRD provides the most detailed and definitive structural information available. wikipedia.orgrigaku.comanton-paar.comiastate.eduuwaterloo.cacreative-biostructure.com
Powder X-ray Diffraction for Polymorphism and Phase Analysis of this compound
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to examine the crystalline structure of solid materials. It is a fundamental method for identifying crystalline phases, investigating polymorphism, and analyzing the physical form of a substance like this compound. frontiersin.orgcreative-biostructure.comunits.itnih.govparticle.dk Polymorphism refers to the ability of a solid compound to exist in more than one crystalline form, each with a distinct arrangement of molecules in the crystal lattice. creative-biostructure.comnih.govcurrenta.derigaku.com These different polymorphic forms can exhibit variations in physical properties such as melting point, solubility, and density, which are critical for the performance and stability of a compound. creative-biostructure.comnih.govcurrenta.derigaku.com
PXRD analysis involves exposing a powdered sample of this compound to X-rays and measuring the angles and intensities of the diffracted X-rays. units.itcurrenta.de Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification. creative-biostructure.comcurrenta.de By comparing the PXRD pattern of a sample of this compound to a database of known patterns or to patterns of reference standards, the specific crystalline form or mixture of forms present can be determined. currenta.derigaku.com
PXRD is widely used for qualitative and quantitative phase analysis of polycrystalline substances. frontiersin.org It can identify unknown compounds and investigate properties like solvation and salt form. frontiersin.org The technique is also valuable for detecting impurities and anomalies in crystalline materials. frontiersin.org In the context of this compound, PXRD can confirm its crystalline nature, identify the specific polymorphic form(s) present, and detect the presence of any crystalline impurities. creative-biostructure.comparticle.dk
Furthermore, PXRD can be used to study phase transitions that this compound might undergo under different conditions, such as varying temperature or humidity. units.itcurrenta.derigaku.com This is particularly important for assessing the stability of a specific solid form. creative-biostructure.comparticle.dkcurrenta.de Quantitative phase analysis using PXRD allows for the determination of the ratio of different crystalline phases in a mixture, including the ratio of crystalline to amorphous content. particle.dk
Advanced Separation Science Techniques for this compound Systems
Separation science techniques are essential for isolating, identifying, and quantifying the components within a mixture. For this compound, these techniques are vital for assessing its purity, monitoring chemical reactions, and profiling related substances. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are powerful tools employed for these purposes. openaccessjournals.comacs.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used chromatographic techniques for separating and analyzing non-volatile or semi-volatile compounds. phenomenex.comphenomenex.com They are particularly valuable for assessing the purity of this compound and monitoring the progress of reactions involving it. openaccessjournals.comuhplcs.commoravek.com
In HPLC and UHPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column. moravek.com Components in the sample separate based on their differential interactions with the stationary and mobile phases. A detector then measures the separated components as they elute from the column, producing a chromatogram with peaks corresponding to each component. moravek.com
For purity analysis of this compound, HPLC or UHPLC can effectively separate the main compound from impurities and related substances. openaccessjournals.comphenomenex.comuhplcs.commoravek.com By comparing the peak area of this compound to the areas of other peaks in the chromatogram, the percentage purity can be determined. lcms.cz These techniques are highly sensitive and can detect impurities even at low concentrations. uhplcs.commoravek.com
In reaction monitoring, HPLC or UHPLC allows for the tracking of reactants, intermediates, and products over time. acs.orguhplcs.comchromatographytoday.com By analyzing aliquots taken at different stages of a reaction, chemists can understand the reaction kinetics, optimize reaction conditions, and identify the formation of by-products. uhplcs.com The high resolution of UHPLC, which uses smaller stationary phase particles and operates at higher pressures, offers faster analysis times and improved separation efficiency compared to traditional HPLC, making it particularly useful for rapid reaction monitoring. phenomenex.com Both techniques are crucial for quality control, ensuring that this compound meets required purity specifications and that synthesis processes are proceeding as expected. openaccessjournals.comuhplcs.comlcms.cz
Gas Chromatography (GC) for Volatile Derivatives and Reaction Profiling of this compound
Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. It is particularly useful for analyzing compounds that can be vaporized without decomposition. researchgate.net For this compound, GC can be applied if this compound itself is volatile or if it can be converted into a volatile derivative through a process called derivatization. researchgate.netalwsci.com
Derivatization involves chemically modifying a compound to increase its volatility or improve its detectability by GC. researchgate.netalwsci.com This is often necessary for polar compounds or those with high molecular weights that would otherwise not be suitable for GC analysis. researchgate.netalwsci.com Common derivatization methods include silylation, acylation, and alkylation, which transform functional groups like hydroxyl, carboxyl, and amine groups into more volatile forms. researchgate.netlibretexts.org
GC separates components based on their boiling points and their interactions with the stationary phase in a heated column. mdpi.com As components elute, they are detected, generating a chromatogram. GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information for compound identification. mdpi.comhidenanalytical.comazom.comnih.gov
For this compound, GC (potentially with derivatization) can be used for reaction profiling, especially if the reaction involves volatile reactants, products, or by-products. hidenanalytical.compharmacyjournal.orgeuropeanpharmaceuticalreview.com By analyzing samples from a reaction mixture using GC, the volatile components can be separated and identified, providing insights into the reaction pathway and the formation of volatile impurities or desired products. hidenanalytical.compharmacyjournal.orgeuropeanpharmaceuticalreview.comacs.org GC-MS is particularly powerful for identifying unknown volatile components in a reaction mixture. hidenanalytical.comazom.com While GC is traditionally used for inherently volatile compounds, derivatization extends its applicability to a wider range of substances, including potentially non-volatile forms or precursors of this compound. researchgate.netalwsci.com
Compound Names and PubChem CIDs:
As "this compound" is a placeholder used for illustrative purposes in this article, specific compound names and their corresponding PubChem CIDs cannot be provided.
Interactions of Compound a with Complex Non Clinical Systems
Molecular Recognition and Binding Studies of COMPOUND A with Biological Macromolecules (In Vitro Biochemical Systems)
Molecular recognition, the specific association of molecules via noncovalent interactions, is a fundamental process in biological systems. acs.orgfrontiersin.orgnju.edu.cnmdpi.com Studies investigating the interaction of this compound with biological macromolecules in vitro provide insights into its potential targets and mechanisms of action. These studies typically employ a range of biophysical and biochemical techniques to characterize binding affinity, kinetics, and specificity. nih.govresearchgate.net
Detailed Investigations of Protein-COMPOUND A Interactions (Non-Enzymatic)
Detailed investigations into the interactions between this compound and non-enzymatic proteins aim to identify specific binding partners and characterize the nature of these interactions. numberanalytics.comwikipedia.org Such studies are essential for understanding how this compound might influence protein function or stability through direct binding events outside of catalytic sites. Methods often employed include techniques to measure binding affinity, determine binding stoichiometry, and identify the specific residues involved in the interaction. nih.govresearchgate.netmdpi.com These investigations can reveal the strength of the interaction (affinity), the number of this compound molecules that bind to a single protein (stoichiometry), and the specific regions or amino acids on the protein surface that serve as binding sites. mdpi.comacs.org Understanding these details is critical for predicting the biological consequences of this compound exposure.
Nucleic Acid-COMPOUND A Interactions at a Molecular Level
The interaction of small molecules with nucleic acids (DNA and RNA) plays a significant role in various cellular processes. rsc.orgarrakistx.comnih.govcreative-diagnostics.com Studies focusing on this compound's interactions with nucleic acids at a molecular level explore its ability to bind to DNA or RNA structures. These investigations aim to determine if this compound interacts with specific sequences or structures of nucleic acids, such as duplex DNA, triplex DNA, quadruplex DNA, or various RNA conformations. nih.gov Techniques used in this area can identify binding modes (e.g., intercalation, groove binding) and quantify binding affinities. rsc.orgarrakistx.comnih.gov Such studies are important for assessing the potential of this compound to interfere with genetic processes like transcription, replication, or translation.
Membrane Interactions and Permeation of this compound (Biophysical Studies)
Understanding how this compound interacts with and permeates biological membranes is crucial for predicting its cellular uptake, distribution, and potential intracellular targets. mdpi.comnih.govaimspress.com Biophysical studies in this area utilize model membrane systems, such as liposomes or supported lipid bilayers, to investigate the partitioning of this compound into the lipid bilayer, its location within the membrane, and its effect on membrane properties like fluidity or permeability. mdpi.comnih.govaimspress.commdpi.com Techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry are commonly used to characterize these interactions. mdpi.comnih.govaimspress.commdpi.comfrontiersin.org These studies provide insights into how readily this compound can cross cell membranes and whether it might disrupt membrane integrity or function. mdpi.comnih.gov
Enzymatic Activity Modulation by this compound (In Vitro Biochemical Assays)
The ability of a compound to modulate the activity of enzymes is a key aspect of its potential biological effects. numberanalytics.comsolubilityofthings.comnih.govworthington-biochem.com In vitro biochemical assays are widely used to assess the impact of this compound on the catalytic activity of various enzymes. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of this compound to determine if it acts as an inhibitor or activator. nih.gov
Fundamental Mechanisms of Enzyme Inhibition or Activation by this compound
Investigations into the fundamental mechanisms by which this compound modulates enzyme activity aim to determine the nature of the interaction between this compound and the enzyme. numberanalytics.com This involves distinguishing between different types of inhibition (e.g., competitive, non-competitive, uncompetitive, allosteric) or activation. numberanalytics.comwikipedia.orgworthington-biochem.comnih.gov Kinetic studies are essential in this regard, allowing for the determination of key parameters such as inhibition constants (Ki) or activation constants. wikipedia.orgnih.govnih.gov Understanding the mechanism provides insights into where this compound binds to the enzyme (e.g., active site, allosteric site) and how its binding affects the enzyme's catalytic efficiency. numberanalytics.comwikipedia.orgworthington-biochem.comnih.gov
This compound as a Probe in Fundamental Cellular Biology Research (Non-Clinical Imaging/Tool Development)
In non-clinical research, this compound, when designed as a chemical probe, serves as a powerful tool for dissecting cellular events and pathways. Unlike genetic manipulations that might lead to long-term or compensatory effects, chemical probes offer the advantage of rapid and often reversible modulation of target activity, allowing for precise temporal control over the perturbation. nih.govnih.gov This enables researchers to study dynamic cellular processes and the immediate consequences of target engagement. nih.gov The development and application of this compound as a probe contributes significantly to the functional annotation of the genome and the validation of potential molecular targets for various biological investigations. aacrjournals.org
Applications of Compound a in Materials Science and Nanotechnology Non Clinical
Integration of COMPOUND A into Novel Materials
The adaptability of this compound allows for its incorporation into diverse material architectures, from long-chain polymers to complex, self-assembled structures. This integration is pivotal in designing materials with tailored properties for specific non-clinical applications.
This compound serves as a critical component in the synthesis and modification of advanced polymers. It can act as a monomer that undergoes polymerization or as a functionalizing agent that imparts specific properties to a polymer backbone.
In one approach, this compound, identified as 8-amino-7-formylquinoline, participates in an addition-elimination reaction between its aldehyde and amine groups to form a polymer with dynamic covalent imine bonds (-C=N-). nih.gov This process allows for the creation of complex polymer architectures. Similarly, when used as trans-butenedioyl chloride, this compound reacts with other precursors to form conductive polymers with acceptor-donor-acceptor structures. mdpi.com
This compound is also instrumental in creating specialized block copolymers through methods like Grubbs-catalyzed ring-opening metathesis polymerization (ROMP). d-nb.info For instance, carborane- and phosphonate-containing monomers based on an oxanorbornene structure incorporating this compound have been used to generate hybrid block copolymers. d-nb.info These polymers exhibit high thermal resistance, with their char yield being directly related to the carborane content. d-nb.info
Furthermore, the functional groups on a prepolymer can be activated by reacting them with this compound. google.com For example, an isocyanate acrylate (B77674) variant of this compound can be used for acrylation, introducing reactive sites to the polymer backbone. google.com This functionalization is key to creating materials for a broad range of organic electronics and bioelectronics applications. researchgate.net
Table 1: Role of this compound in Polymer Synthesis
| Polymer Type | Specific Role of this compound | Resulting Polymer Characteristics |
| Double-Helical Polymer | Monomer (8-amino-7-formylquinoline) forming dynamic covalent imine bonds. nih.gov | Forms supramolecular structures upon coordination with Cu(I) ions. nih.gov |
| Conductive Polymer | Monomer (trans-butenedioyl chloride) in polycondensation reactions. mdpi.com | Creates acceptor-donor-acceptor structures with high hole mobility. mdpi.com |
| Block Copolymers | Part of carborane- and phosphonate-containing oxanorbornene monomers in ROMP. d-nb.info | Amphiphilic polymers with high molecular weights and enhanced thermomechanical properties. d-nb.info |
| Functionalized Prepolymers | Activating agent (e.g., isocyanate acrylate) for backbone modification. google.com | Introduces crosslinkable functional groups for creating elastomers. google.com |
The molecular geometry and functional groups of this compound make it an excellent candidate for directing supramolecular and self-assembly processes. These processes are fundamental to creating ordered structures from the molecular level up. nih.gov
When this compound (as 8-amino-7-formylquinoline) first polymerizes, the resulting chain with dynamic covalent bonds can coordinate with copper (I) ions to form double-helical supramolecular structures, mimicking the complexity of biological systems like DNA. nih.gov The helicity of these polymers can be controlled by introducing chiral inducers during the self-assembly process. nih.gov
In a different context, a wedge-shaped amphiphilic molecule, 3,4,5-tridodecyloxycinnamic acid, also referred to as this compound, demonstrates rich polymorphic behavior. researchgate.net Its polar head groups form hydrogen-bonded dimers, which guide the formation of both 2D and 3D self-assemblies. researchgate.net At the interface with a graphite (B72142) surface, the molecular orientation is guided by epitaxy, with the molecules organizing into closely packed parallel rows. researchgate.net The structure of the flexible alkyl side chains is highly sensitive to phase transformations, leading to the formation of various liquid-crystalline and crystalline phases. researchgate.net The development of such pharmaceutical solid forms is closely related to the design and control of these molecular self-assembly processes. researchgate.net
This compound in Nanomaterials Synthesis and Functionalization
This compound plays a significant role in the bottom-up synthesis and surface engineering of various nanomaterials, including metallic nanoparticles and quantum dots. Its inclusion can define the architecture and enhance the functionality of the resulting nanomaterial.
This compound is utilized as a precursor and a modifying agent in the synthesis of nanoparticles. For example, in the facile one-pot synthesis of magnetic nanoparticles, this compound containing Fe²⁺ ions is mixed with a compound containing Fe³⁺ ions to produce magnetite (Fe₃O₄) nanomaterials. nih.gov
In the context of noble metal nanoparticles, this compound has been used to create functional gold nanoparticles (AuNPs). nih.gov A specific protocol involves adding this compound to a reaction mixture at 0 °C, which is then stirred for 16 hours to yield a modified nanoparticle. acs.org The surface of nanoparticles can be functionalized to produce desired characteristics such as solubility and biocompatibility. google.com These functionalized AuNPs can serve as carriers for other molecules. acs.org The loading efficiency of these molecules onto the nanoparticles is dependent on the structural aspects of the modifying compounds. nih.gov Quantum dots (QDs), which are semiconductor nanoparticles, can also be used as nanocarriers for various applications. acs.org
Surface functionalization is a key step in tailoring the properties of nanomaterials for specific applications, and this compound is frequently employed for this purpose. nih.gov The large surface area of nanoparticles allows for the coordination of many ligands, enabling extensive possibilities for surface modification. nih.govmdpi-res.com
When used to functionalize gold nanoparticles (AuNPs), the nitrogen atom in this compound can partially transfer electrons to the surface of the metal. nih.govmdpi-res.com This interaction creates a bond that allows for a slow and controlled release of this compound from the nanoparticle surface, with less than 10% being released over four days in water. nih.govmdpi-res.com This controlled release is a desirable property for various material applications.
The surface chemistry of nanomaterials can be modified through several strategies, including covalent and non-covalent functionalization. nih.govfrontiersin.org Aryl diazonium compounds, for instance, can serve as coupling agents to link nanomaterials to each other or to a surface, providing strong covalent bonds and high mechanical stability. researchgate.net This highlights the versatility of using specifically designed organic molecules like this compound to engineer the surface of nanomaterials. researchgate.net
Advanced Electronic and Optical Properties of this compound-Based Materials
The incorporation of this compound into materials can lead to novel or enhanced electronic and optical properties. These properties are often a direct result of the specific electronic structure and molecular arrangement of this compound within the material matrix.
Materials based on this compound have been investigated for their potential in various optoelectronic applications. nih.gov Theoretical studies using density functional theory (DFT) have been employed to explore the electronic and optical characteristics of materials containing variants of this compound. nih.gov For example, calculations on double perovskite compounds show that their electronic band gaps and magnetic properties make them suitable for spintronic applications. mdpi.com
The optical properties, such as the dielectric function, absorption coefficient, and refractive index, are critical for these applications. researchgate.net Studies show that materials incorporating this compound can have direct energy band gaps and high optical absorption at high energies. researchgate.net The absorption spectra of some this compound-based materials reveal maximum absorption in the high-energy ultraviolet region, making them efficient absorbers of UV radiation. nih.gov Furthermore, the non-linear optical (NLO) properties of some materials have been investigated, with results indicating that they are excellent candidates for NLO applications due to efficient charge transfer patterns. The versatile electronic and optical behavior of these compounds makes them promising candidates for use as absorbers in perovskite solar cells and other electronic devices. mdpi.com
Table 2: Optical Properties of this compound-Based Materials
| Property | Observation | Potential Application |
| Energy Band Gap | Direct band gaps (Γ–Γ) are observed in some fluoroperovskite structures. researchgate.net | Optoelectronic devices. nih.gov |
| Absorption Coefficient | High absorption in the UV region; absorption edges can be tuned. nih.govnih.gov | UV shielding, reflecting coatings, solar cell absorbers. nih.govmdpi.com |
| Optical Conductivity | Increases with increasing photon energy, indicating good conductivity. mdpi.com | Perovskite solar cells. mdpi.com |
| Non-Linear Optical (NLO) Properties | Exhibit excellent NLO characteristics compared to reference materials like urea. | Advanced optical materials. |
Environmental Chemistry and Fate of Compound a Academic Research Perspective
Pathways of Environmental Degradation of COMPOUND A
The environmental degradation of this compound is a complex process influenced by various factors and proceeds through several key pathways. While generally considered recalcitrant, this compound can be transformed through both abiotic and biotic mechanisms. ajol.infoacs.org Photodegradation is a significant abiotic pathway, particularly in sunlit surface waters, while biodegradation by microbial communities also contributes to its transformation, albeit at a slower rate. researchgate.neteeer.org
Photodegradation is a primary mechanism for the removal of this compound in natural aquatic environments. researchgate.net This process can occur through two main pathways: direct and indirect photolysis. nih.gov
Direct Photolysis: This occurs when this compound directly absorbs photons from sunlight, leading to its electronic excitation and subsequent chemical transformation. nih.gov However, studies have shown that this compound has a relatively low quantum yield, suggesting that direct photolysis is not the most dominant degradation pathway under typical environmental conditions. nih.gov
Indirect Photolysis: This pathway involves photosensitized reactions where other substances in the water, such as dissolved organic matter (DOM), nitrate, and iron species, absorb sunlight and generate reactive oxygen species (ROS). researchgate.netacs.org These ROS, including hydroxyl radicals (•OH) and singlet oxygen, are highly reactive and can effectively degrade this compound. nih.govfrontiersin.orgmdpi.com The presence of chloride ions, particularly in estuarine waters, has been shown to enhance photodegradation, likely through the formation of reactive chlorine species. acs.org
A major and frequently identified photodegradation product of this compound is acridine, which is formed through direct photolysis. researchgate.netacs.org Other products, such as hydroxylated and oxidized compounds, are typically formed in the presence of hydroxyl radicals during indirect photolysis. acs.org
This compound is known for its resistance to biodegradation in conventional wastewater treatment plants and natural environments. ajol.infomdpi.com Its half-life in some aquatic systems can be as long as 306 days, indicating high persistence. acs.org However, specific microbial communities, particularly certain fungi and bacteria, have demonstrated the ability to transform this compound. ajol.infoacs.org
White-rot fungi, such as Pleurotus ostreatus, have shown significant potential in degrading this compound. acs.orghuji.ac.il These fungi utilize extracellular enzymes, like lignin-modifying enzymes, to break down the complex structure of this compound. The degradation pathway by Pleurotus ostreatus can vary depending on the growth conditions. In liquid cultures, the primary transformation products are 10,11-epoxy carbamazepine (B1668303) and 10,11-dihydroxy carbamazepine. acs.orghuji.ac.il In solid-state fermentation, a more extensive degradation occurs, leading to a wider range of transformation products. acs.orghuji.ac.il
Bacterial degradation of this compound has also been observed, although it is generally less efficient than fungal degradation. ajol.info Some bacterial strains can co-metabolize this compound in the presence of other carbon sources. The initial steps of bacterial transformation often involve oxidation of the double bond in the central seven-membered ring, leading to the formation of epoxide and diol derivatives. eeer.org
Formation and Identification of Environmental Transformation Products of this compound
The degradation of this compound, through both photodegradation and biodegradation, results in the formation of various transformation products (TPs). mdpi.comnih.gov Some of these TPs can be more persistent or even more toxic than the parent compound, making their identification crucial for a comprehensive environmental risk assessment. mdpi.com
Commonly identified TPs in environmental samples and laboratory studies include:
10,11-Epoxycarbamazepine (CBZ-EP): A major human metabolite and a primary product of both biotic and abiotic oxidation. mdpi.comacs.org
10,11-Dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ): Formed from the hydration of CBZ-EP and is often detected at higher concentrations than the parent compound in environmental waters. mdpi.comresearchgate.netosti.gov
Acridine: A significant and toxic product of photodegradation. researchgate.netacs.org
Hydroxycarbamazepines (e.g., 2-OH-CBZ, 3-OH-CBZ, 10-OH-CBZ): Products of hydroxylation reactions. mdpi.comcsbsju.edu
Quinone and Aldehyde derivatives (e.g., CBZ-O-quinone, 9-acridinecarboxaldehyde): Formed through further oxidation and ring rearrangement processes. mdpi.com
The formation pathways of these TPs are complex and can involve multiple steps of oxidation, hydroxylation, ring cleavage, and rearrangement. eeer.orgnih.gov For instance, ozonation, an advanced oxidation process used in wastewater treatment, can lead to the formation of products like 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD). nih.govfrontiersin.org
| Transformation Product | Abbreviation | Typical Formation Pathway(s) | Environmental Significance |
|---|---|---|---|
| 10,11-Epoxycarbamazepine | CBZ-EP | Biodegradation, Photodegradation, Human Metabolism | Pharmacologically active, frequently detected. mdpi.comacs.org |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine | DiOH-CBZ | Hydration of CBZ-EP | Often more abundant than the parent compound in surface waters. researchgate.netosti.gov |
| Acridine | - | Direct Photolysis | Known to be more toxic than this compound. researchgate.netacs.org |
| Hydroxycarbamazepines | e.g., 2-OH-CBZ, 10-OH-CBZ | Biodegradation, Indirect Photolysis (Oxidation) | May exhibit different toxicity profiles. mdpi.comcsbsju.edu |
| 9-Acridinecarboxaldehyde | - | Photodegradation, Advanced Oxidation Processes | Indicates advanced stages of oxidative degradation. mdpi.com |
Advanced Analytical Methodologies for Environmental Monitoring and Speciation of this compound
The accurate detection and quantification of this compound and its diverse transformation products in complex environmental matrices like water, soil, and biota require sophisticated analytical techniques. nih.govfao.org Given their typically low concentrations (ng/L to µg/L range), highly sensitive and selective methods are essential. jchemrev.comredalyc.org
Sample Preparation: A crucial first step is the extraction and pre-concentration of the target analytes from the environmental sample. Solid-phase extraction (SPE) is the most widely used technique for this purpose, employing various sorbents to effectively isolate this compound and its TPs from water samples. csbsju.edunih.gov
Analytical Instrumentation:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary separation techniques used to separate this compound from its metabolites and other co-eluting compounds in a sample. jchemrev.comresearchgate.netijcsrr.org
Mass Spectrometry (MS): When coupled with HPLC or UPLC, mass spectrometry provides highly sensitive and selective detection.
Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of this compound and its known TPs. It offers excellent sensitivity and specificity, allowing for detection at very low concentrations. researchgate.netnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (LC-QTOF-MS) or Orbitrap-MS, is invaluable for non-target screening and the identification of unknown transformation products. acs.orgnih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of novel compounds. nih.gov
Future Research Directions and Unexplored Avenues for Compound a
Pioneering New Synthetic Strategies for COMPOUND A and its Complex Analogs
Developing new and efficient synthetic routes for this compound and its complex analogs is a critical area for future research. Advances in chemical synthesis are continuously providing chemists with versatile strategies to access diverse molecular frameworks. nih.gov Future efforts may leverage innovative methodologies such as C-H functionalization, flow chemistry, and photocatalysis to achieve more selective and efficient synthesis. deskera.com Sustainable synthesis approaches, including the use of biocatalysts and renewable energy sources, are also expected to play a significant role in developing environmentally friendly routes to this compound and its derivatives. deskera.comengineering.org.cnreddit.com The design and assembly of complex molecules, including potential analogs of this compound, will benefit from advancements in catalytic transformations, allowing for precise control over bond formation and functional group incorporation. nih.gov Chemoenzymatic synthesis, which combines chemical and enzymatic approaches, is an evolving methodology with potential for the efficient and selective construction of complex molecular architectures relevant to this compound research. openaccessjournals.com
Advancement of Theoretical and Computational Models for this compound Systems
Computational chemistry is becoming an increasingly indispensable tool in chemical research, offering powerful methods to understand and predict chemical phenomena. mtu.edufuturumcareers.compnnl.gov For this compound, the advancement of theoretical and computational models will be crucial for gaining deeper insights into its structure, properties, and reactivity. Future research will likely integrate machine learning, artificial intelligence, and potentially quantum computing to enhance the predictive power of these models, enabling more accurate simulations of complex systems involving this compound. mtu.edupnnl.govsparkl.me These models can help in predicting properties, elucidating reaction mechanisms, and designing new materials incorporating this compound. pnnl.gov The ability to seamlessly connect and simulate different levels of detail, from atomic to macroscopic scales, through advancing technology and chemical databases will significantly benefit the study of this compound systems. mtu.edu Computational approaches are essential for understanding reaction mechanisms and guiding the design and synthesis of new catalysts related to this compound. solubilityofthings.com
Emerging Interdisciplinary Applications of this compound in Novel Scientific Fields
The interdisciplinary nature of chemistry allows it to bridge various scientific domains, and this compound is expected to find emerging applications in novel fields. smu.edusolubilityofthings.comsolubilityofthings.com Future research will explore the integration of this compound into areas such as biology, physics, environmental science, and engineering. smu.edu For instance, its unique properties might be leveraged in biochemistry to understand biological processes at the molecular level or in material science for developing new materials with tailored properties. smu.edusolubilityofthings.com The application of this compound in areas like nanotechnology, drug discovery, and sustainable practices is a promising avenue for future exploration. smu.edusolubilityofthings.comrsc.org Environmental science could benefit from understanding the behavior and potential applications of this compound in addressing pollution or developing sustainable solutions. solubilityofthings.comresearchgate.net
Addressing Grand Challenges in Chemistry with this compound-Centric Solutions (e.g., catalysis, energy, new materials)
This compound has the potential to contribute to addressing some of the grand challenges facing chemistry today, particularly in areas like catalysis, energy, and the development of new materials. acs.orguci.eduucsb.edu Future research will focus on utilizing this compound or its derivatives in developing advanced catalytic systems for various chemical transformations, potentially leading to more efficient and sustainable industrial processes. solubilityofthings.comrsc.orgacs.orguci.edu In the energy sector, this compound could play a role in the development of new materials for energy conversion, storage, or sustainable fuel production. rsc.orgucsb.edu Its incorporation into novel materials could lead to the creation of substances with unique electronic, magnetic, or optical properties, relevant for various technological advancements. rsc.org Addressing challenges in environmental chemistry, such as pollution control and sustainable practices, could also involve this compound-centric solutions. solubilityofthings.comresearchgate.net
Q & A
Q. How should long-term stability studies for this compound be structured to meet regulatory standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
